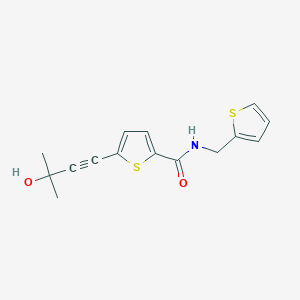![molecular formula C9H4N2O2Se B15004885 4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one](/img/structure/B15004885.png)
4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one is a heterocyclic compound that features a unique fusion of chromene and selenadiazole rings.
Preparation Methods
4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one can be synthesized through the reaction of 3,4-diaminocoumarin with selenous acid. This reaction typically involves the use of nucleophiles such as alkali, ammonia, amines, and hydrazine hydrate . The nitration of this compound has also been studied, providing insights into its reactivity and potential modifications .
Chemical Reactions Analysis
4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one can be compared with other similar compounds, such as:
4H-chromene derivatives: These compounds share a similar chromene core but lack the selenadiazole ring, resulting in different biological activities and properties.
Selenadiazole derivatives: These compounds contain the selenadiazole ring but lack the chromene core, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C9H4N2O2Se |
|---|---|
Molecular Weight |
251.11 g/mol |
IUPAC Name |
chromeno[3,4-c][1,2,5]selenadiazol-4-one |
InChI |
InChI=1S/C9H4N2O2Se/c12-9-8-7(10-14-11-8)5-3-1-2-4-6(5)13-9/h1-4H |
InChI Key |
FXZSCGAHCQBSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=N[Se]N=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)carbonyl]amino}propanoate](/img/structure/B15004804.png)
![2'-amino-6-chloro-1'-(4-ethylphenyl)-7,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004807.png)
![Ethyl 2-({[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15004813.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B15004829.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B15004837.png)
![(4Z)-2-(benzylsulfonyl)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15004842.png)
![3-chloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B15004844.png)
![Tetrahydropyrrolo[3,4-d]isoxazole-4,6-dione, 3-(4-hydroxyphenyl)-2,5-diphenyl-](/img/structure/B15004852.png)
![N-methyl-5,7-diphenyl-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15004853.png)

![3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B15004858.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylcarbonyl)amino]propanoic acid](/img/structure/B15004864.png)

![[1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid](/img/structure/B15004879.png)
